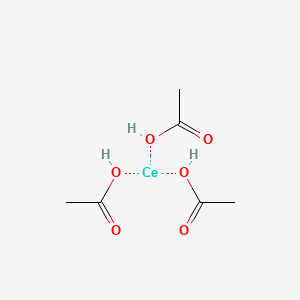
cerium(III)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cerium(III) acetate is an inorganic compound with the chemical formula Ce(CH₃COO)₃. It appears as a white powder that is soluble in water and ethanol. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: Cerium(III) acetate can be synthesized by reacting cerium(III) carbonate with acetic acid in an aqueous solution. The reaction is as follows : [ \text{Ce}_2(\text{CO}_3)_3 + 6 \text{CH}_3\text{COOH} \rightarrow 2 \text{Ce}(\text{CH}_3\text{COO})_3 + 3 \text{H}_2\text{O} + 3 \text{CO}_2 \uparrow ]
Industrial Production Methods: In industrial settings, cerium(III) acetate is often produced through similar methods, with careful control of reaction conditions to ensure high purity and yield. The compound is typically recrystallized from anhydrous acetic acid and dried under vacuum to obtain the desired product .
化学反応の分析
Types of Reactions: Cerium(III) acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cerium(IV) compounds under specific conditions.
Reduction: It can be reduced to cerium(II) compounds, although this is less common.
Substitution: It can participate in substitution reactions where the acetate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide or bromine can be used.
Reduction: Reducing agents like hydrogen gas or lithium aluminum hydride may be employed.
Substitution: Various ligands, including halides and nitrates, can be used in substitution reactions.
Major Products Formed:
Oxidation: Cerium(IV) oxide (CeO₂)
Reduction: Cerium(II) compounds
Substitution: Cerium halides or nitrates
科学的研究の応用
Cerium(III) acetate has a wide range of applications in scientific research, including:
作用機序
The mechanism by which cerium(III) acetate exerts its effects is primarily through its ability to undergo redox reactions. Cerium can switch between the +3 and +4 oxidation states, allowing it to participate in various redox processes. This property is particularly useful in catalysis and antioxidant applications, where cerium compounds can neutralize reactive oxygen species and other free radicals .
類似化合物との比較
- Lanthanum(III) acetate
- Praseodymium(III) acetate
- Neodymium acetate
Comparison: Cerium(III) acetate is unique among these compounds due to its ability to readily switch between the +3 and +4 oxidation states. This property makes it particularly valuable in applications requiring redox activity, such as catalysis and antioxidant research. Other lanthanide acetates do not exhibit the same level of redox versatility .
Cerium(III) acetate stands out for its diverse applications and unique chemical properties, making it a valuable compound in both scientific research and industrial processes.
特性
分子式 |
C6H12CeO6 |
|---|---|
分子量 |
320.27 g/mol |
IUPAC名 |
acetic acid;cerium |
InChI |
InChI=1S/3C2H4O2.Ce/c3*1-2(3)4;/h3*1H3,(H,3,4); |
InChIキー |
HRXZUGNDGULQSA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.[Ce] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


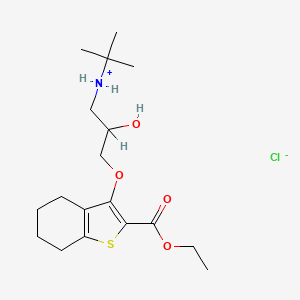
![6-methyl-4-phenyl-[1,2]oxazolo[3,4-d]pyridazin-7-one](/img/structure/B13784943.png)


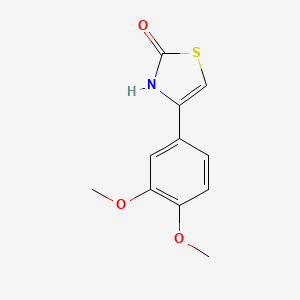

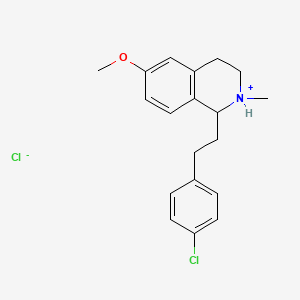
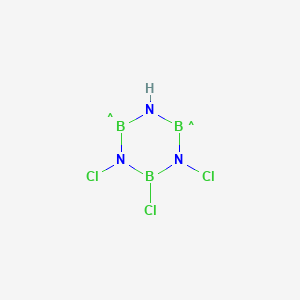

![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)
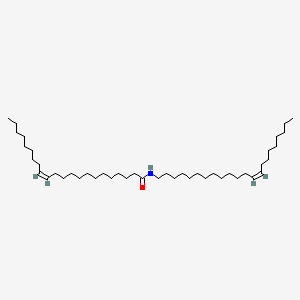
![1,3,3-Trimethyl-2-((E)-2-(2-phenyl-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-YL)ethenyl)-3H-indolium tetrafluoroborate](/img/structure/B13785008.png)
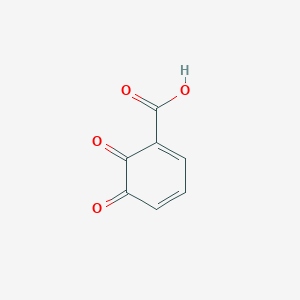
![Diphenyl(spiro[fluorene-9,9'-quinolino[3,2,1-kl]phenoxazin]-2-yl)phosphine oxide](/img/structure/B13785018.png)
